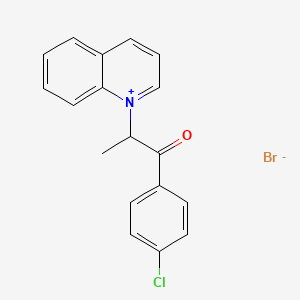
1-(4-Chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide is a complex organic compound that features a quinoline ring system and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Final Compound: The final step involves the coupling of the quinoline derivative with the chlorophenyl derivative under basic conditions, followed by bromination to yield the bromide salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various quinoline and chlorophenyl derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide exerts its effects involves its interaction with biological macromolecules. The quinoline ring system can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the chlorophenyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide include:
Quinoline Derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Chlorophenyl Derivatives: Such as chlorpromazine, which is used as an antipsychotic drug.
What sets this compound apart is its unique combination of the quinoline and chlorophenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClNO.BrH/c1-13(18(21)15-8-10-16(19)11-9-15)20-12-4-6-14-5-2-3-7-17(14)20;/h2-13H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVITMJEPIWJP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC3=CC=CC=C32.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
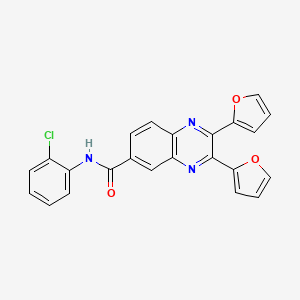
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5149278.png)
![3-{[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]METHYL}BENZONITRILE](/img/structure/B5149286.png)
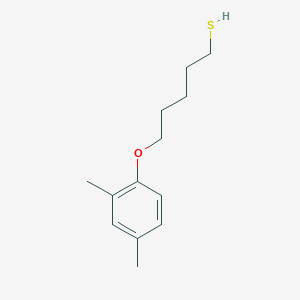
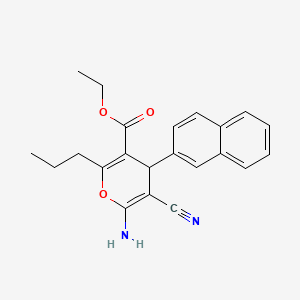
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5149297.png)
![1-(2-furyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5149301.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
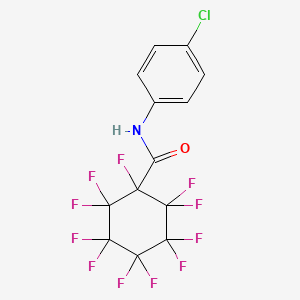
![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5149362.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![Propyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B5149364.png)
